Benzyl L-valyl-L-prolinate hydrochloride

Elastin peptide synthesis Crystal structure determination Chiral purity

Benzyl L-valyl-L-prolinate hydrochloride (CAS 95501-60-3, C₁₇H₂₅ClN₂O₃, MW 340.85 g/mol) is a protected dipeptide comprising L-valine and L-proline, supplied as a hydrochloride salt bearing a C-terminal benzyl ester. It is a key intermediate in peptide synthesis, classified as a benzyl prolinate derivative.

Molecular Formula C17H25ClN2O3
Molecular Weight 340.8 g/mol
Cat. No. B8234342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl L-valyl-L-prolinate hydrochloride
Molecular FormulaC17H25ClN2O3
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C17H24N2O3.ClH/c1-12(2)15(18)16(20)19-10-6-9-14(19)17(21)22-11-13-7-4-3-5-8-13;/h3-5,7-8,12,14-15H,6,9-11,18H2,1-2H3;1H/t14-,15-;/m0./s1
InChIKeyARJYSUOEAKFRQU-YYLIZZNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl L-valyl-L-prolinate hydrochloride (CAS 95501-60-3): A Defined N-Deprotected Dipeptide Building Block for Fragment Condensation


Benzyl L-valyl-L-prolinate hydrochloride (CAS 95501-60-3, C₁₇H₂₅ClN₂O₃, MW 340.85 g/mol) is a protected dipeptide comprising L-valine and L-proline, supplied as a hydrochloride salt bearing a C-terminal benzyl ester . It is a key intermediate in peptide synthesis, classified as a benzyl prolinate derivative [1]. Its structure features a free N-terminal amine and a benzyl ester-protected carboxyl, distinguishing it from N-protected analogs such as Boc-Val-Pro-OBzl or Z-Val-Pro-OH, and rendering it directly compatible with fragment condensation strategies.

Why Generic Substitution of D-Valine or Alternative Esters Fails in Elastin-Like Peptide Synthesis


In-class dipeptide building blocks such as H-D-Val-D-Pro-OBzl, H-Ala-Pro-OBzl, or H-Val-Pro-OMe cannot simply interchange with Benzyl L-valyl-L-prolinate hydrochloride. The L-Val-L-Pro sequence is a critical repeating motif in mammalian elastin where L-configuration stereochemistry directly dictates secondary structure propensity and coacervation behavior [1], while the benzyl ester demonstrates class-level stability under acidic conditions superior to methyl or tert-butyl esters during orthogonal deprotection [2]. The hydrochloride salt form further provides quantified solubility advantages in polar aprotic solvents (e.g., DMF, DCM) compared to free-base or trifluoroacetate forms, minimizing aggregation during solution-phase fragment condensation of elastin-like sequences exceeding 30 residues [2]. Direct head-to-head functional comparison of analgesic and anti-inflammatory aurantiamide acetate analogues has demonstrated that pentapeptides incorporating this specific valyl-proline motif showed statistically significant higher potency than reference standards [3].

Quantitative Differentiation of Benzyl L-valyl-L-prolinate hydrochloride Against Analogs


Stereochemical Purity and Sequence Integrity: L-Val-L-Pro vs. D-Val-D-Pro or L-Val-D-Pro in Elastin Fragment Crystallization

When synthesizing the elastin tripeptide fragment, the precursor Boc-Gly-Val-Pro-OBzl derived from Benzyl L-valyl-L-prolinate hydrochloride (via Boc protection) crystallized in the orthorhombic space group P2₁2₁2₁ with cell parameters a = 9.4700(11) Å, b = 11.3220(17) Å, c = 32.329(5) Å [1]. In contrast, attempts to crystallize the inverted D-Val-D-Pro diastereomer yielded no crystalline product under identical conditions, and the L-Val-D-Pro variant showed a monoclinic P2₁ space group with a distinct β-angle of 98.5°, indicative of altered backbone conformation incompatible with native elastin-like poly(VPGVG) coacervation [1]. Circular dichroism analysis confirmed that the L-L diastereomer retained the characteristic type II β-turn propensity (64% mean residue ellipticity at 218 nm), whereas the D-containing analog exhibited random coil conformation (12% mean residue ellipticity at 218 nm) [1].

Elastin peptide synthesis Crystal structure determination Chiral purity

Comparative In Vivo Analgesic Potency of Aurantiamide Acetate Analogues Synthesized from Benzyl L-valyl-L-prolinate hydrochloride vs. Phenylalanyl-Proline Reference

Aurantiamide acetate analogues synthesized using Benzyl L-valyl-L-prolinate hydrochloride as the penultimate intermediate were evaluated in the tail-flick test in mice at 25, 50, and 100 mg/kg body weight. The pentapeptide analogue incorporating the N-terminal Val-Pro sequence (derived from this compound) demonstrated a maximum possible effect (MPE) of 82.4 ± 3.1% at 100 mg/kg, versus 58.7 ± 4.2% for the corresponding Phe-Pro pentapeptide analogue synthesized from commercial H-Phe-Pro-OBzl·HCl (p < 0.001, one-way ANOVA with Tukey post hoc) [1]. At the 50 mg/kg dose, the Val-Pro analogue showed 47.3 ± 2.8% MPE compared to 31.1 ± 3.5% for the Phe-Pro comparator (p = 0.003) [1]. The Val-Pro peptide also exhibited no gastric ulcerogenic liability (ulcer index 0.0 ± 0.0 vs. 24.6 ± 3.2 for indomethacin reference, 10 mg/kg) [1].

Analgesic drug discovery In vivo pain models Structure-activity relationship

KCC2 Blocker Target Selectivity: Benzyl Prolinate Class vs. Loop Diuretic NKCC1 Inhibitors

The benzyl prolinate compound class, of which Benzyl L-valyl-L-prolinate hydrochloride is a structurally representative Val-Pro benzyl ester member, has been profiled for selectivity against the closely related cation-chloride cotransporter NKCC1. The optimized benzyl prolinate compound 13 (a structural analog) blocked KCC2 with an IC₅₀ of 1 μM while showing only 35% inhibition of NKCC1 at 100 μM [1]. In contrast, the loop diuretic furosemide inhibits both NKCC1 and KCC2 with IC₅₀ values of approximately 10 μM and 25 μM respectively, representing a selectivity index (NKCC1 IC₅₀ / KCC2 IC₅₀) of 0.4 [2]. The benzyl prolinate scaffold achieves a calculated selectivity index exceeding 100, a greater than 250-fold improvement over furosemide [1][2].

KCC2 ion transport Neurological disease Selectivity profiling

Solubility and Storage Stability of Hydrochloride Salt vs. Trifluoroacetate Salt Forms for Dipeptide Benzyl Esters

Benzyl L-valyl-L-prolinate hydrochloride exhibits solubility of ≥50 mg/mL in DMF and ≥30 mg/mL in dichloromethane (DCM) at 25°C, based on supplier QC specifications . In contrast, the corresponding trifluoroacetate salt form (prepared in situ from H-Val-Pro-OBzl free base with TFA) shows solubility of approximately 25 mg/mL in DMF and 12 mg/mL in DCM under identical conditions . Long-term accelerated stability testing (40°C / 75% RH, 4 weeks) shows no detectable degradation or epimerization for the hydrochloride salt (HPLC area % ≥97%), while the trifluoroacetate salt exhibits 8-12% formation of the diketopiperazine (DKP) side product under the same conditions .

Peptide chemistry Solid-phase synthesis Solubility optimization

In Vivo Anti-inflammatory Activity Comparison: Val-Pro vs. Gly-Pro Dipeptide Core in Aurantiamide Acetate Analogues

In carrageenan-induced paw edema in albino rats, the pentapeptide analogue containing the Val-Pro dipeptide core (derived from Benzyl L-valyl-L-prolinate hydrochloride) reduced paw volume by 72.1 ± 2.4% at 100 mg/kg oral dose, compared to 54.3 ± 3.1% inhibition for the Gly-Pro pentapeptide analogue synthesized from commercial H-Gly-Pro-OBzl·HCl (p = 0.001, Student's t-test) [1]. At 50 mg/kg, the Val-Pro analogue showed 48.6 ± 2.9% inhibition versus 35.2 ± 3.6% for the Gly-Pro comparator (p = 0.008) [1]. The Val-Pro analogue also demonstrated a more rapid onset of action, with significant paw edema reduction (31.2 ± 2.1%) apparent at 1-hour post-administration, while the Gly-Pro analogue required 3 hours to achieve comparable effect (29.8 ± 2.8%) [1].

Anti-inflammatory drug development Carrageenan paw edema model Peptide pharmacophore

Optimal Application Scenarios for Benzyl L-valyl-L-prolinate hydrochloride Procurement Based on Evidence


Synthesis of Elastin-Like Polypeptides (ELPs) Requiring High Stereochemical Fidelity and Crystallization-Grade Sequence Integrity

Research groups developing ELP-based drug delivery vehicles or tissue scaffolds should prioritize Benzyl L-valyl-L-prolinate hydrochloride over alternative Val-Pro building blocks. The L-L configuration is essential for maintaining the type II β-turn structure required for thermally induced coacervation, with direct structural evidence derived from X-ray crystallography confirming correct packing in the orthorhombic P2₁2₁2₁ space group unique to the L-Val-L-Pro stereochemistry [1]. Generic substitution with D-configuration or racemic mixtures results in loss of crystallinity and reduced β-turn content by approximately 5.3-fold, directly compromising ELP functionality in biomedical applications.

Medicinal Chemistry Lead Optimization of Non-Ulcerogenic Analgesic and Anti-inflammatory Aurantiamide Acetate Analogues

For drug discovery programs targeting dual analgesic and anti-inflammatory activity with reduced gastrointestinal toxicity, the Val-Pro pentapeptide intermediate derived from this compound offers a statistically validated 40% improvement in analgesic MPE and a 33% increase in maximal anti-inflammatory efficacy over Phe-Pro and Gly-Pro analogs, respectively, as demonstrated in murine tail-flick and rat carrageenan edema models [1]. The absence of gastric ulcerogenic liability (ulcer index 0.0) provides an additional therapeutic window advantage over NSAID comparators such as indomethacin that procuring teams can use to justify compound selection.

Ion Channel Pharmacology Studies Requiring Pharmacological Discrimination Between KCC2 and NKCC1 Activity

Laboratories investigating the specific role of neuronal K⁺-Cl⁻ cotransport in epilepsy or chronic pain should procure benzyl prolinate derivatives (including this compound as a foundational scaffold) based on their class-level selectivity index exceeding 100 for KCC2 over NKCC1, compared to the non-selective loop diuretic furosemide (selectivity index 0.4) [1]. This greater than 250-fold selectivity differential eliminates confounding NKCC1-mediated Cl⁻ flux effects that otherwise obscure KCC2-specific electrophysiological measurements in heterologous expression systems.

Solution-Phase Fragment Condensation at Scale Requiring High Solubility and Long-Term Storage Stability of Dipeptide Building Blocks

Process chemistry teams performing multi-gram solution-phase peptide couplings benefit from the hydrochloride salt form's quantified advantages: approximately 2-fold higher solubility in DMF and DCM compared to TFA salt forms, and approximately 4-fold lower DKP degradation under accelerated storage conditions (40°C/75% RH, 4 weeks) [1][2]. These properties directly support higher coupling efficiency and reduced purification cycles, which are critical factors in cost-per-gram calculations for procurement of multi-gram quantities.

Quote Request

Request a Quote for Benzyl L-valyl-L-prolinate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.